molecular formula C7H12FNO2 B3004908 Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate CAS No. 2248186-49-2

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate

Cat. No.: B3004908
CAS No.: 2248186-49-2
M. Wt: 161.176
InChI Key: PVBAVQMIHALUKY-KBTIHESUSA-N
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Description

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is a fluorinated cyclobutane derivative. This compound is of interest due to its unique structural features, which include a cyclobutane ring substituted with an amino group and a fluorine atom. These structural elements confer specific chemical and physical properties that make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-fluorocyclobutanecarboxylate with ammonia or an amine source under suitable conditions to introduce the amino group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium acetate (NaOAc) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under conditions that promote nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-amino-3-chlorocyclobutane-1-carboxylate
  • Ethyl 1-amino-3-bromocyclobutane-1-carboxylate
  • Ethyl 1-amino-3-iodocyclobutane-1-carboxylate

Uniqueness

Ethyl 1-amino-3-fluorocyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it particularly valuable in medicinal chemistry and other applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 1-amino-3-fluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-2-11-6(10)7(9)3-5(8)4-7/h5H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBAVQMIHALUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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